molecular formula C13H22N2O B13754239 alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol CAS No. 106652-33-9

alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol

Katalognummer: B13754239
CAS-Nummer: 106652-33-9
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: CYNMTUUSCSJXOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol: is a complex organic compound with a unique structure that includes both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the reaction of p-aminophenol with butylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    P-Aminophenyl-Alpha-D-Galactopyranoside: This compound shares a similar amino group but differs in its sugar moiety.

    4-Aminophenyl α-D-mannopyranoside: Another compound with a similar amino group but different structural features.

Uniqueness: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is unique due to its combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

106652-33-9

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

1-(4-aminophenyl)-2-[butyl(methyl)amino]ethanol

InChI

InChI=1S/C13H22N2O/c1-3-4-9-15(2)10-13(16)11-5-7-12(14)8-6-11/h5-8,13,16H,3-4,9-10,14H2,1-2H3

InChI-Schlüssel

CYNMTUUSCSJXOX-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C)CC(C1=CC=C(C=C1)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.